An In-depth Technical Guide to the Therapeutic Targets of 4-(2-(4-Benzylpiperazin-1-yl)ethoxy)benzohydrazide: A Multifaceted Approach to Drug Discovery
An In-depth Technical Guide to the Therapeutic Targets of 4-(2-(4-Benzylpiperazin-1-yl)ethoxy)benzohydrazide: A Multifaceted Approach to Drug Discovery
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive exploration of the potential therapeutic targets of the novel chemical entity, 4-(2-(4-Benzylpiperazin-1-yl)ethoxy)benzohydrazide. As a hybrid molecule integrating the structural features of both benzylpiperazine and benzohydrazide scaffolds, this compound is positioned at the intersection of multiple, well-validated pharmacological pathways. The benzylpiperazine moiety is a recognized pharmacophore in central nervous system (CNS) drug discovery, known to interact with a range of monoaminergic and other receptors. Concurrently, the benzohydrazide group is a versatile chemical scaffold that imparts a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This document synthesizes the available scientific literature on these constituent moieties to propose a rational framework for the investigation of 4-(2-(4-Benzylpiperazin-1-yl)ethoxy)benzohydrazide. We will delve into its potential mechanisms of action, propose a multi-tiered screening strategy to elucidate its biological activity, and provide detailed experimental protocols for its synthesis and evaluation.
Introduction: A Rationale for a Hybrid Pharmacophore Approach
The strategy of combining two or more pharmacophores into a single molecular entity is a well-established paradigm in medicinal chemistry, aimed at achieving synergistic or additive therapeutic effects, improving pharmacokinetic profiles, or overcoming drug resistance. The molecule 4-(2-(4-Benzylpiperazin-1-yl)ethoxy)benzohydrazide represents a compelling example of this approach.
-
The Benzylpiperazine Core: 1-Benzylpiperazine (BZP) and its derivatives are known to exert significant effects on the central nervous system by modulating the levels of key neurotransmitters such as dopamine, serotonin, and norepinephrine.[1][2] This has led to their investigation for a range of neurological and psychiatric conditions.[1][3][4] The piperazine scaffold is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in biologically active compounds across various therapeutic areas.[3]
-
The Benzohydrazide Scaffold: Benzohydrazide and its derivatives have demonstrated a remarkable diversity of biological activities. These include potent antimicrobial, anticonvulsant, anti-inflammatory, and antitumor properties.[5][6][7] This wide-ranging bioactivity makes the benzohydrazide moiety an attractive starting point for the development of novel therapeutic agents.
The conjugation of these two pharmacophores via an ethoxy linker in 4-(2-(4-Benzylpiperazin-1-yl)ethoxy)benzohydrazide suggests the potential for a molecule with a unique pharmacological profile, possibly exhibiting polypharmacology that could be advantageous in treating complex multifactorial diseases.
Proposed Primary Therapeutic Areas and Molecular Targets
Based on the known activities of its constituent moieties, we propose the following primary therapeutic areas and molecular targets for investigation.
Central Nervous System Disorders
The presence of the benzylpiperazine core strongly suggests a potential for activity within the CNS.
-
Monoamine Reuptake Inhibition: Benzylpiperazine is known to elevate synaptic levels of dopamine and serotonin, producing stimulant effects.[1] This suggests that 4-(2-(4-Benzylpiperazin-1-yl)ethoxy)benzohydrazide could be a candidate for conditions characterized by monoamine dysregulation, such as depression, ADHD, or certain cognitive disorders. The primary molecular targets would be the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).
-
Serotonin (5-HT) Receptor Modulation: Certain benzylpiperazine derivatives exhibit activity at serotonin receptors, including 5-HT2C receptors.[8] Modulation of these receptors is a key mechanism for many antipsychotic and antidepressant medications.
-
Muscarinic M4 Receptor Antagonism: The potential for benzylpiperazine derivatives to act as M4 receptor antagonists opens up therapeutic possibilities for neurological conditions such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
-
Sigma (σ) Receptor Binding: Affinity for σ1 and σ2 receptors could indicate potential for the treatment of neuropathic pain.
Oncology
The benzohydrazide moiety has been associated with significant anticancer activity.
-
Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition: Some benzohydrazide derivatives have been shown to be potent inhibitors of EGFR kinase, a key target in many cancers.[6]
-
Induction of Apoptosis and Cell Cycle Arrest: The cytotoxic effects of arylpiperazine derivatives against various cancer cell lines suggest that the target molecule could induce apoptosis or cell cycle arrest in tumor cells.[9]
Infectious Diseases
The broad-spectrum antimicrobial activity of benzohydrazide derivatives suggests that 4-(2-(4-Benzylpiperazin-1-yl)ethoxy)benzohydrazide could be a promising lead for the development of new anti-infective agents.[5][10]
-
Antibacterial and Antifungal Activity: The compound should be screened against a panel of clinically relevant bacterial and fungal pathogens.
Synthesis of 4-(2-(4-Benzylpiperazin-1-yl)ethoxy)benzohydrazide
The synthesis of the target compound can be achieved through a multi-step process, as outlined below. This proposed synthesis is based on established methodologies for the preparation of N-arylpiperazines and benzohydrazide derivatives.[11][12][13]
Proposed Synthetic Pathway
Caption: Proposed synthesis of 4-(2-(4-Benzylpiperazin-1-yl)ethoxy)benzohydrazide.
Step-by-Step Experimental Protocol
Step 1: Synthesis of Ethyl 4-(2-chloroethoxy)benzoate
-
To a solution of ethyl 4-hydroxybenzoate (1 equivalent) in acetone, add potassium carbonate (K2CO3, 2 equivalents).
-
Add 1-bromo-2-chloroethane (1.2 equivalents) dropwise to the mixture.
-
Reflux the reaction mixture for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain ethyl 4-(2-chloroethoxy)benzoate.
Step 2: Synthesis of Ethyl 4-(2-(4-benzylpiperazin-1-yl)ethoxy)benzoate
-
To a solution of ethyl 4-(2-chloroethoxy)benzoate (1 equivalent) in acetonitrile, add 1-benzylpiperazine (1.1 equivalents), potassium carbonate (K2CO3, 2 equivalents), and a catalytic amount of potassium iodide (KI).
-
Reflux the mixture for 24-36 hours, monitoring by TLC.
-
After cooling, filter the mixture and concentrate the filtrate.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Purify by column chromatography if necessary.
Step 3: Synthesis of 4-(2-(4-Benzylpiperazin-1-yl)ethoxy)benzohydrazide
-
Dissolve ethyl 4-(2-(4-benzylpiperazin-1-yl)ethoxy)benzoate (1 equivalent) in ethanol.
-
Add hydrazine hydrate (5-10 equivalents) to the solution.
-
Reflux the mixture for 8-12 hours. The product may precipitate out of the solution upon cooling.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature or in an ice bath to facilitate precipitation.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to obtain 4-(2-(4-Benzylpiperazin-1-yl)ethoxy)benzohydrazide.
A Multi-Tiered Strategy for Biological Evaluation
A systematic approach is required to elucidate the pharmacological profile of 4-(2-(4-Benzylpiperazin-1-yl)ethoxy)benzohydrazide. The following tiered screening cascade is proposed.
Tier 1: Primary Screening
The initial phase of screening should focus on a broad assessment of the compound's activity against the key proposed target classes.
| Assay Type | Target/Pathway | Purpose |
| Receptor Binding Assays | Dopamine Transporter (DAT) | To determine binding affinity for the dopamine transporter. |
| Serotonin Transporter (SERT) | To determine binding affinity for the serotonin transporter. | |
| Norepinephrine Transporter (NET) | To determine binding affinity for the norepinephrine transporter. | |
| Muscarinic M4 Receptor | To assess binding affinity for the M4 receptor. | |
| Sigma-1 (σ1) Receptor | To evaluate binding affinity for the sigma-1 receptor. | |
| Enzyme Inhibition Assays | Monoamine Oxidase B (MAO-B) | To assess inhibitory activity against MAO-B. |
| Acetylcholinesterase (AChE) | To evaluate inhibitory activity against AChE. | |
| EGFR Kinase | To determine inhibitory potential against EGFR kinase. | |
| Cell Viability Assays | Panel of Cancer Cell Lines | To assess cytotoxic or anti-proliferative effects.[14][15][16][17][18] |
| Antimicrobial Assays | Panel of Bacteria and Fungi | To determine minimum inhibitory concentration (MIC). |
Tier 2: Secondary and Functional Assays
Compounds showing promising activity in Tier 1 should be advanced to more complex functional and cell-based assays to determine their mechanism of action.
Caption: Tier 2 evaluation workflow for lead candidate selection.
Detailed Experimental Protocols
4.3.1. GPCR Functional Assay (Antagonist Mode) [19][20][21][22][23]
-
Cell Culture: Culture cells stably expressing the target GPCR (e.g., CHO-M4) in appropriate media.
-
Cell Plating: Seed cells into 96-well plates at a predetermined density and incubate overnight.
-
Compound Preparation: Prepare a serial dilution of 4-(2-(4-Benzylpiperazin-1-yl)ethoxy)benzohydrazide in assay buffer.
-
Assay Procedure:
-
Wash the cells with assay buffer.
-
Add the test compound at various concentrations and incubate for a specified pre-incubation time.
-
Add a known agonist of the receptor at a concentration that elicits a submaximal response (e.g., EC50).
-
Incubate for the appropriate time to allow for receptor activation.
-
-
Signal Detection: Measure the downstream signaling event (e.g., intracellular calcium mobilization using a fluorescent dye or cAMP levels using a BRET/FRET-based assay).
-
Data Analysis: Plot the response against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
4.3.2. Enzyme Inhibition Assay [24][25][26][27][28]
-
Reagent Preparation: Prepare assay buffer, enzyme solution, substrate solution, and a serial dilution of 4-(2-(4-Benzylpiperazin-1-yl)ethoxy)benzohydrazide.
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, enzyme solution, and the test compound at various concentrations.
-
Incubate the enzyme and inhibitor for a predetermined time to allow for binding.
-
Initiate the enzymatic reaction by adding the substrate.
-
-
Kinetic Measurement: Monitor the formation of the product over time using a plate reader (e.g., by measuring absorbance or fluorescence).
-
Data Analysis:
-
Calculate the initial reaction velocities (V) at each inhibitor concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
To determine the mechanism of inhibition (e.g., competitive, non-competitive), perform the assay at various substrate concentrations.
-
4.3.3. Cell Viability (MTT) Assay [14][15][16][17][18]
-
Cell Plating: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of 4-(2-(4-Benzylpiperazin-1-yl)ethoxy)benzohydrazide and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot against the logarithm of the compound concentration to determine the IC50 value.
Future Directions and Conclusion
References
-
1-Benzylpiperazine and other Piperazine-based Derivatives. Request PDF. Available at: [Link]
-
Schep, L. J., Slaughter, R. J., & Beasley, D. M. G. (2011). The clinical toxicology of the designer "party pills" benzylpiperazine and trifluoromethylphenylpiperazine. Clinical Toxicology, 49(3), 131–141. Available at: [Link]
-
Benzylpiperazine. In Wikipedia. Available at: [Link]
-
Thompson, I., et al. (2012). Acute effects of the designer drugs benzylpiperazine (BZP) and trifluoromethylphenylpiperazine (TFMPP) using functional magnetic resonance imaging (fMRI) and the Stroop task--a pilot study. Psychopharmacology, 222(3), 441–450. Available at: [Link]
-
Wada, T., et al. (2016). Benzylpiperazine: "A messy drug". Forensic Toxicology, 34(2), 189–197. Available at: [Link]
-
Kuzman, D., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. FEBS Open Bio, 11(5), 1461–1475. Available at: [Link]
-
Che, T., et al. (2018). Evaluating functional ligand-GPCR interactions in cell-based assays. In Methods in Molecular Biology (Vol. 1705, pp. 135-151). Humana Press, New York, NY. Available at: [Link]
-
Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Der Pharma Chemica. Available at: [Link]
-
Design, synthesis, and biological evaluation of N-arylpiperazine derivatives as interferon inducers. PubMed Central. Available at: [Link]
-
Transforming Drug Development for Neurological Disorders: Proceedings from a Multidisease Area Workshop. PubMed Central. Available at: [Link]
-
Recent progress in assays for GPCR drug discovery. Physiological Reviews. Available at: [Link]
-
A General and Convenient Synthesis of N-Aryl Piperazines. ResearchGate. Available at: [Link]
-
Cell Viability Assays. NCBI Bookshelf. Available at: [Link]
-
Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. PubMed Central. Available at: [Link]
-
Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. MDPI. Available at: [Link]
-
GPCR Screening Assays. Creative BioMart. Available at: [Link]
-
Mechanism of Action Assays for Enzymes. NCBI Bookshelf. Available at: [Link]
-
Uncovering Novel Targets And Approaches To Treating Neurological Diseases. Ardigen. Available at: [Link]
- Method for synthesis of chiral n-arylpiperazines. Google Patents.
-
Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives. Arabian Journal of Chemistry. Available at: [Link]
-
Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI. Available at: [Link]
-
Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives. Preprints.org. Available at: [Link]
-
3D brain model enables personalized disease research and drug discovery. Drug Target Review. Available at: [Link]
-
5.4: Enzyme Inhibition. Chemistry LibreTexts. Available at: [Link]
-
Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. Available at: [Link]
-
Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization. NCBI Bookshelf. Available at: [Link]
-
Scheme 1. Synthesis of benzohydrazide derivatives (4a-e). ResearchGate. Available at: [Link]
-
Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. PubMed Central. Available at: [Link]
-
(PDF) Guidelines for cell viability assays. ResearchGate. Available at: [Link]
-
Enzyme inhibitor. In Wikipedia. Available at: [Link]
Sources
- 1. Benzylpiperazine: "A messy drug" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RU2315762C2 - Method for synthesis of chiral n-arylpiperazines - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. The clinical toxicology of the designer "party pills" benzylpiperazine and trifluoromethylphenylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives [pharmacia.pensoft.net]
- 8. Acute effects of the designer drugs benzylpiperazine (BZP) and trifluoromethylphenylpiperazine (TFMPP) using functional magnetic resonance imaging (fMRI) and the Stroop task--a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry [mdpi.com]
- 10. Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives: Structural determination, biological and anti-oxidant activity - Arabian Journal of Chemistry [arabjchem.org]
- 11. Design, synthesis, and biological evaluation of N-arylpiperazine derivatives as interferon inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. broadpharm.com [broadpharm.com]
- 16. Cell viability assays | Abcam [abcam.com]
- 17. researchgate.net [researchgate.net]
- 18. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]
- 19. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 20. journals.physiology.org [journals.physiology.org]
- 21. GPCR Screening Assays - Creative BioMart [creativebiomart.net]
- 22. mdpi.com [mdpi.com]
- 23. Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. chem.libretexts.org [chem.libretexts.org]
- 28. Enzyme inhibitor - Wikipedia [en.wikipedia.org]
- 29. frontiersin.org [frontiersin.org]
- 30. Transforming Drug Development for Neurological Disorders: Proceedings from a Multidisease Area Workshop - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Uncovering Novel Targets And Approaches To Treating Neurological Diseases [ardigen.com]
- 32. 3D brain model enables personalized disease research and drug discovery | Drug Discovery News [drugdiscoverynews.com]
- 33. mdpi.com [mdpi.com]
